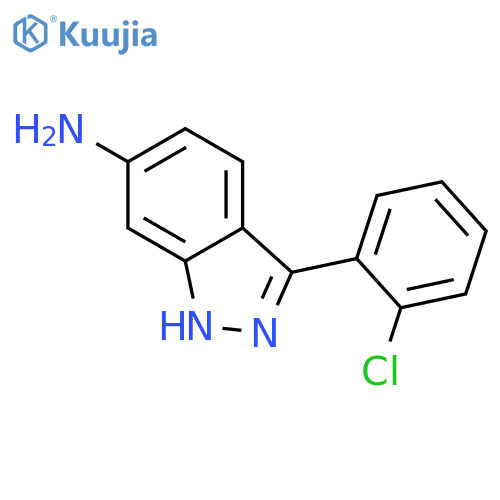

Cas no 927209-09-4 (3-(2-chlorophenyl)-1H-indazol-6-amine)

3-(2-chlorophenyl)-1H-indazol-6-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Indazol-6-amine, 3-(2-chlorophenyl)-

- 3-(2-chlorophenyl)-1H-indazol-6-amine

-

3-(2-chlorophenyl)-1H-indazol-6-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH774-1G |

3-(2-chlorophenyl)-1H-indazol-6-amine |

927209-09-4 | 95% | 1g |

¥ 1,320.00 | 2022-11-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH774-100mg |

3-(2-chlorophenyl)-1H-indazol-6-amine |

927209-09-4 | 95% | 100mg |

¥432.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH774-250mg |

3-(2-chlorophenyl)-1H-indazol-6-amine |

927209-09-4 | 95% | 250mg |

¥576.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH774-500mg |

3-(2-chlorophenyl)-1H-indazol-6-amine |

927209-09-4 | 95% | 500mg |

¥958.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH774-1g |

3-(2-chlorophenyl)-1H-indazol-6-amine |

927209-09-4 | 95% | 1g |

¥1440.0 | 2024-04-16 |

3-(2-chlorophenyl)-1H-indazol-6-amine 関連文献

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

3-(2-chlorophenyl)-1H-indazol-6-amineに関する追加情報

Introduction to 3-(2-chlorophenyl)-1H-indazol-6-amine (CAS No. 927209-09-4) and Its Emerging Applications in Chemical Biology

The compound 3-(2-chlorophenyl)-1H-indazol-6-amine (CAS No. 927209-09-4) represents a significant advancement in the field of chemical biology, particularly in the development of novel therapeutic agents. This heterocyclic amine, characterized by its indazole core and chlorophenyl substituent, has garnered considerable attention due to its structural versatility and potential pharmacological activity. The indazole scaffold is a well-documented motif in medicinal chemistry, known for its role in various bioactive molecules, while the chlorophenyl group introduces additional functional diversity, enabling interactions with biological targets of interest.

In recent years, the exploration of indazole derivatives has expanded dramatically, driven by their demonstrated efficacy in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The specific substitution pattern in 3-(2-chlorophenyl)-1H-indazol-6-amine enhances its binding affinity to certain enzymes and receptors, making it a promising candidate for further investigation. Preliminary studies have highlighted its potential as an inhibitor of kinases and other enzymes implicated in signal transduction pathways, which are critical for cellular communication and disease progression.

The structural features of this compound also contribute to its solubility and bioavailability, key factors in drug development. The presence of the chloro group at the 2-position of the phenyl ring not only influences electronic properties but also facilitates hydrogen bonding interactions with polar residues in protein targets. This dual functionality has been exploited in designing molecules that exhibit high selectivity for specific therapeutic applications. For instance, derivatives of this class have shown promise in preclinical models as modulators of Janus kinases (JAKs), which play a pivotal role in autoimmune disorders and leukemogenesis.

Advances in computational chemistry have further accelerated the optimization process for 3-(2-chlorophenyl)-1H-indazol-6-amine and its analogs. Molecular docking studies combined with quantum mechanical calculations have provided insights into the binding mode of this compound with target proteins. These computational approaches have been instrumental in predicting modifications that could enhance potency while minimizing off-target effects. Such methodologies are increasingly integral to modern drug discovery pipelines, allowing for rapid screening of large chemical libraries.

Moreover, the synthesis of 3-(2-chlorophenyl)-1H-indazol-6-amine has been refined through multi-step organic reactions, ensuring high yield and purity suitable for biochemical assays. The synthetic route involves key steps such as chlorination, cyclization, and amination, each carefully controlled to preserve functional integrity. These synthetic strategies align with green chemistry principles by minimizing waste and utilizing catalytic methods where possible.

Biological evaluation of 3-(2-chlorophenyl)-1H-indazol-6-amine has revealed intriguing interactions with both intracellular signaling cascades and extracellular ligands. Notably, its ability to modulate levels of reactive oxygen species (ROS) has been observed in cell culture models, suggesting potential applications in antioxidant therapy or as an adjuvant to enhance the efficacy of existing treatments. Additionally, its effects on microRNA expression patterns have been explored, indicating a broader spectrum of influence on gene regulation.

The compound’s pharmacokinetic profile has also been scrutinized under various conditions to assess its metabolic stability and excretion pathways. In vivo studies have demonstrated that 3-(2-chlorophenyl)-1H-indazol-6-amine exhibits moderate bioavailability following oral administration but rapid clearance from circulation due to extensive metabolism by cytochrome P450 enzymes. This information is crucial for determining appropriate dosing regimens and identifying potential drug-drug interactions.

Recent collaborations between academic institutions and pharmaceutical companies have focused on expanding the chemical space around 3-(2-chlorophenyl)-1H-indazol-6-amine, generating libraries of derivatives with altered substituents for high-throughput screening (HTS). These efforts aim to uncover novel lead compounds with improved pharmacological properties or new mechanisms of action. The integration of artificial intelligence (AI) into HTS pipelines has further enhanced the efficiency of this process by enabling predictive modeling based on structural data.

The therapeutic relevance of this class of indazole derivatives extends beyond oncology; emerging evidence suggests their utility in managing neuroinflammatory conditions such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). The ability of 3-(2-chlorophenyl)-1H-indazol-6-amine to cross the blood-brain barrier (BBB) has been demonstrated in animal models, raising hopes for treating central nervous system (CNS) disorders directly. Further investigation into its interaction with amyloid-beta plaques or tau protein aggregates may uncover new therapeutic strategies for these debilitating diseases.

In conclusion,3-(2-chlorophenyl)-1H-indazol-6-amine (CAS No. 927209-09-4) stands as a testament to the innovative spirit driving modern chemical biology research. Its unique structural attributes combined with promising preclinical data position it as a valuable scaffold for developing next-generation therapeutics targeting complex diseases. As research progresses into its mechanisms and applications,this compound will likely continue to inspire breakthroughs across multiple disciplines within life sciences.

927209-09-4 (3-(2-chlorophenyl)-1H-indazol-6-amine) Related Products

- 893942-90-0(2-3-(4-chlorophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2-phenylethyl)acetamide)

- 1804485-48-0(Methyl 4-amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylate)

- 696615-48-2((2S)-2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylphenyl)propanoic acid)

- 2138069-75-5(3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine)

- 2680530-95-2(ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride)

- 1346606-39-0(Azoxystrobin-d4)

- 870694-34-1(1-(5-bromopyridin-2-yl)ethane-1,2-diol)

- 2202245-27-8(5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine)

- 2169881-99-4((2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid)

- 52153-09-0(L-Glucono-1,5-lactone)